4,6-Dihydroxypyridazine-3-carboxylic acid

Description

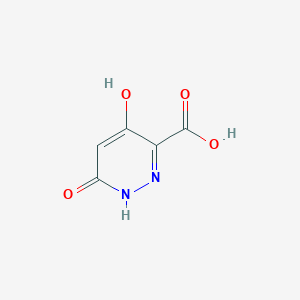

4,6-Dihydroxypyridazine-3-carboxylic acid (CAS: 1823277-97-9) is a pyridazine derivative with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol . It is characterized by a pyridazine ring substituted with two hydroxyl groups at positions 4 and 6 and a carboxylic acid group at position 2. The compound is highly polar due to its functional groups, influencing its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). It is primarily used in research settings, particularly in pharmaceutical and biochemical studies, as a building block for synthesizing heterocyclic compounds .

Storage conditions recommend sealing the compound in a dry environment at 2–8°C to prevent degradation . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDXNJULVWJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NNC1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxypyridazine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl 4,6-dihydroxypyridazine-3-carboxylate. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyridazine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

4,6-Dihydroxypyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Structure: Pyrimidine ring (two nitrogen atoms at non-adjacent positions) substituted with chlorine (position 2), methyl (position 6), and carboxylic acid (position 4) .

- Key Differences :

- The pyrimidine ring differs from pyridazine in nitrogen placement, altering electronic properties and reactivity.

- Chlorine and methyl substituents enhance lipophilicity compared to the hydroxyl-rich pyridazine derivative.

- Applications: Likely used in agrochemical or medicinal chemistry for halogenated intermediates. Limited toxicity data available .

Hexahydropyridazine-3-carboxylic Acid (CAS: 24182-11-4)

- Structure : Saturated pyridazine ring (hexahydro) with a carboxylic acid group .

- Key Differences :

- Saturation reduces aromaticity, increasing conformational flexibility and stability.

- Molecular formula C₅H₁₀N₂O₂ (vs. C₅H₄N₂O₄) indicates lower oxygen content and higher hydrogenation.

- Applications: Used in peptide mimetics and chiral synthesis due to its non-aromatic structure .

4,6-Dihydroxypyridazine-3-carboxylic Acid Ethyl Ester (CAS: 1352925-63-3)

- Structure : Ethyl ester derivative of the parent compound, replacing the carboxylic acid with an ester group .

- Key Differences :

5-Bromo-4,6-dihydroxypyridazine-3-carboxylic Acid (CAS: EN300-7538636)

Data Table: Comparative Analysis

Biological Activity

4,6-Dihydroxypyridazine-3-carboxylic acid (DHPCA) is an organic compound with the molecular formula CHNO. This compound possesses a unique structure characterized by two hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3 of the pyridazine ring. Its distinctive chemical properties have prompted investigations into its biological activities, including antimicrobial effects, enzyme inhibition, and modulation of cellular processes.

The biological activity of DHPCA is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions due to its hydroxyl and carboxylic acid groups. These interactions can influence various biochemical processes such as enzyme activity and receptor binding. The compound has shown potential as an enzyme inhibitor, particularly affecting oxidoreductases involved in oxidation-reduction reactions.

Antimicrobial Properties

Research indicates that DHPCA exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

DHPCA has been investigated for its role as an enzyme inhibitor. It has shown potential in modulating the activity of several enzymes, particularly those involved in metabolic pathways. Its interaction with oxidoreductases can alter their conformation and function, leading to changes in metabolic processes within cells.

Case Studies

- Inhibition of Bacterial Growth : A study conducted on various bacterial strains revealed that DHPCA inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The compound was found to disrupt cell membrane integrity, leading to cell lysis.

- Modulation of Metabolic Pathways : In a cellular model, DHPCA was shown to impact the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and differentiation. Treatment with DHPCA resulted in altered expression levels of genes associated with these processes, indicating its potential role as a modulator of cellular metabolism .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis. |

| Enzyme Inhibition | Modulates activity of oxidoreductases; alters metabolic pathways through enzyme interaction. |

| Cell Signaling Modulation | Influences MAPK/ERK pathway; affects gene expression related to cell proliferation and metabolism. |

Future Research Directions

Despite promising findings regarding the biological activities of DHPCA, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications. Areas for future exploration include:

- Detailed Mechanistic Studies : Investigating specific molecular targets and pathways influenced by DHPCA.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a biological context.

- Safety Profile Assessment : Evaluating the safety and toxicity of DHPCA in various biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.